molecular formula C20H27N3O5S2Si B563048 5'-tert-Butyldimethylsilyloxy Meloxicam CAS No. 1076199-65-9

5'-tert-Butyldimethylsilyloxy Meloxicam

Numéro de catalogue B563048
Numéro CAS: 1076199-65-9
Poids moléculaire: 481.657
Clé InChI: DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5’-tert-Butyldimethylsilyloxy Meloxicam is a product used for proteomics research . It has a molecular formula of C20H27N3O5S2Si and a molecular weight of 481.66 .


Molecular Structure Analysis

The molecular structure of 5’-tert-Butyldimethylsilyloxy Meloxicam is complex, with a molecular formula of C20H27N3O5S2Si . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

5’-tert-Butyldimethylsilyloxy Meloxicam has a molecular weight of 481.66 and a molecular formula of C20H27N3O5S2Si . The specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure Studies

5'-tert-Butyldimethylsilyloxy Meloxicam is involved in various chemical syntheses and structural modification studies, aiming to improve the pharmacological profile of meloxicam or to explore its potential in creating new compounds. For instance, studies have utilized tert-butyldimethylsilyloxy (TBDMS) protected intermediates for synthesizing beta-lactam antibiotics or to modify the meloxicam molecule for improved therapeutic applications. Such research explores the versatility of meloxicam derivatives in medicinal chemistry, contributing to the development of new drugs with enhanced efficacy and reduced side effects (Jacopin et al., 2001).

Drug Formulation and Delivery Research

Research into drug formulation and delivery systems has investigated the use of meloxicam, including its derivatives, for targeted drug delivery, especially for colorectal cancer prophylaxis and pain management. Studies have focused on developing colon-targeted systems that ensure pH-independent drug release of meloxicam, potentially increasing its efficacy in the prophylaxis of colorectal cancer. This involves innovative formulations that can overcome the solubility challenges of meloxicam and ensure its delivery to specific sites within the body, enhancing therapeutic outcomes (Patel & Amin, 2011).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of meloxicam, including its derivatives, are crucial for understanding its behavior in the body, optimizing dosages, and minimizing potential side effects. Research in this area explores how meloxicam is metabolized and eliminated, informing the development of dosing regimens that maximize its therapeutic effects while minimizing risks. This research is foundational for both clinical practice and further pharmaceutical development, offering insights into how meloxicam and its derivatives can be used more effectively and safely (Ullah et al., 2017).

Antioxidant and Anti-Glycating Activity

Innovative research has also explored the potential antioxidant and anti-glycating properties of meloxicam, which could contribute to its therapeutic effects beyond its well-known anti-inflammatory and analgesic roles. Such studies investigate the ability of meloxicam to inhibit protein glycation and to act as an antioxidant, which could have implications for the treatment of diseases associated with oxidative stress and protein glycation, such as diabetes and its complications. This line of research opens up new avenues for the use of meloxicam in managing diseases where oxidative stress plays a significant role (Pawlukianiec et al., 2020).

Propriétés

IUPAC Name

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747267
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-65-9
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.